Sec61-IN-4

Sec61 translocon protein secretion glioblastoma

Sec61 inhibitors exhibit substantial functional heterogeneity across cell lines and assay endpoints, making direct cross-compound comparisons unreliable without standardized protocols. - **Defined potency:** 0.04 nM IC50 in U87-MG glioblastoma cells via Sec61-dependent protein secretion inhibition - **Well-characterized probe:** ≥98% purity, MW 1286.64 g/mol, formula C65H111N11O15 - **SAR reference:** Validated coibamide A (CbA) macrolactone surrogate for structure-activity relationship studies - **Application:** Positive control for ER translocation pathway assays, client selectivity mapping, and glioblastoma mechanistic studies

Molecular Formula C65H111N11O15
Molecular Weight 1286.6 g/mol
Cat. No. B12374921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSec61-IN-4
Molecular FormulaC65H111N11O15
Molecular Weight1286.6 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(C(=O)N(C(C(=O)N1C)COC)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(COC)N(C)C(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C
InChIInChI=1S/C65H111N11O15/c1-26-40(10)52-57(79)67-42(12)58(80)71(17)47(31-36(2)3)56(78)68-46(33-44-27-29-45(90-25)30-28-44)59(81)70(16)43(13)55(77)66-41(11)53(63(85)73(19)50(35-89-24)62(84)75(52)21)76(22)60(82)48(32-37(4)5)72(18)61(83)49(34-88-23)74(20)64(86)54(39(8)9)91-65(87)51(38(6)7)69(14)15/h27-30,36-43,46-54H,26,31-35H2,1-25H3,(H,66,77)(H,67,79)(H,68,78)/t40-,41+,42-,43+,46-,47-,48-,49-,50-,51-,52-,53-,54+/m0/s1
InChIKeyWOPQERLLNMDXCO-JBJZENLMSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sec61-IN-4 for Scientific Procurement: Baseline Identity and Key Specifications


Sec61-IN-4 (Compound 16b) is a small molecule inhibitor of the Sec61 translocon, a highly conserved heterotrimeric transmembrane channel complex in the endoplasmic reticulum (ER) membrane that mediates the translocation of nascent polypeptides into the ER lumen [1]. The compound exhibits an IC50 of 0.04 nM in U87-MG glioblastoma cells, measured via inhibition of Sec61-dependent protein secretion . Sec61-IN-4 has a molecular formula of C65H111N11O15 and a molecular weight of 1286.64 g/mol [1]. The compound is a synthetic analogue developed in the context of coibamide A (CbA) structural optimization studies, where the macrolactone linker motif was replaced with simplified alkyl/alkenyl surrogates to improve synthetic accessibility while retaining Sec61 inhibitory activity .

Sec61 translocon inhibition studies – probe for ER protein translocation pathway research
Glioblastoma cell model context – reported activity in U87-MG secretory function assay
Synthetic coibamide A surrogate – simplified scaffold may support reproducible supply

Why Sec61-IN-4 Cannot Be Arbitrarily Substituted with Other Sec61 Inhibitors


Sec61 translocon inhibitors exhibit substantial heterogeneity in potency, cellular selectivity, client protein specificity, and synthetic accessibility despite sharing a common molecular target [1]. The Sec61-IN series comprises compounds with distinct IC50 values measured in different cell lines (e.g., U87-MG glioblastoma vs. A549 lung adenocarcinoma) and distinct assay endpoints (e.g., secretory function vs. cytotoxicity), rendering direct cross-assay comparison unreliable without standardized protocols . Furthermore, Sec61 inhibitors can display client-selective modes of action wherein only translocation of certain precursor proteins is affected, a phenomenon documented in the mechanistic literature that precludes assumption of functional equivalence among inhibitors [2]. The development of Sec61-IN-4 within the coibamide A structural simplification program involved deliberate modifications to the macrolactone linker motif, resulting in a compound whose potency profile is intrinsically tied to its specific molecular architecture [3]. Generic substitution without verification of activity in the intended experimental system may therefore lead to irreproducible or uninterpretable results.

Client selectivity
Sec61 inhibitors may exhibit client-protein-specific translocation effects; functional equivalence with other inhibitors should not be assumed.
Assay/endpoint mismatch
Potency values from different cell lines or secretion vs. cytotoxicity endpoints may not transfer directly to your experimental system.
Structural SAR
The macrolactone surrogate architecture of Sec61-IN-4 is distinct from other Sec61 chemotypes; activity profiles are scaffold-dependent.

Sec61-IN-4: Quantitative Evidence for Differentiated Selection


Sec61-IN-4 Cellular IC50 in U87-MG Glioblastoma Cells

Sec61-IN-4 (Compound 16b) exhibits an IC50 of 0.04 nM in U87-MG glioblastoma cells for inhibition of Sec61-mediated protein secretion [1]. This value was derived from the original medicinal chemistry study that reported a series of coibamide A synthetic analogues with simplified macrolactone linker surrogates [1]. This cellular potency, in the low picomolar range, establishes a quantitative benchmark for the compound's activity in this specific cell line.

Cellular IC50 in U87-MG
Reported
0.04 nM
Sec61-dependent secretion inhibition
Supports pathway inhibition study design in glioblastoma cells
Data from single medicinal chemistry study; cross-validation recommended
Sec61 translocon protein secretion glioblastoma IC50 cellular assay

Comparative Potency Versus Sec61-IN-5 in Sec61 Inhibitor Series

Sec61-IN-4 (Compound 16b) and Sec61-IN-5 (Compound 16c) are structurally related analogues from the same synthetic series, both derived from the coibamide A structural simplification program [1]. Sec61-IN-4 was tested for Sec61 inhibition in U87-MG cells, yielding an IC50 of 0.04 nM [1]. Sec61-IN-5 was evaluated in A549 lung adenocarcinoma cells, showing a cytotoxicity IC50 of 0.27 nM and a secretory function inhibition IC50 of 0.08 nM . The different assay endpoints and distinct cell lines preclude direct numerical comparison; however, both compounds demonstrate sub-nanomolar potency in their respective assay systems [1].

vs. Sec61-IN-5
Cross-study context
Sec61-IN-4: 0.04 nM (U87-MG, secretion)
Sec61-IN-5: 0.08 nM (A549, secretion); 0.27 nM (A549, cytotoxicity)
Different cell lines and endpoints prevent direct potency comparison
Cell line selection critical for assay design
Sec61 inhibitor series comparative potency U87-MG A549 SAR

Structural Origin and Synthetic Accessibility Advantage

Sec61-IN-4 (Compound 16b) was designed as part of a medicinal chemistry effort to replace the macrolactone linker motif of coibamide A (CbA), a marine cyanobacterial cyclic depsipeptide, with simplified alkyl/alkenyl surrogates [1]. This structural simplification strategy aimed to improve synthetic accessibility while preserving Sec61 inhibitory function [1]. The compound retained the ability to inhibit secretion of a model Sec61 substrate, validating that the macrolactone surrogate approach successfully maintains pharmacological activity [1].

Synthetic accessibility
Class-level
Macrolactone surrogate of coibamide A
Retains Sec61 inhibitory function
Simplified scaffold may support more reliable supply vs. natural product
Synthetic tractability not quantitatively reported
coibamide A macrolactone surrogate synthetic accessibility medicinal chemistry SAR

Physicochemical and Purity Specifications for Reproducible Research

Sec61-IN-4 is supplied with a purity specification of ≥98% and a molecular weight of 1286.64 g/mol (molecular formula: C65H111N11O15) . The compound is reported to be soluble in DMSO at concentrations suitable for preparing stock solutions for in vitro assays, with standard formulation guidelines recommending DMSO-based stock solutions followed by dilution in aqueous buffers or saline-based injection formulations for in vivo studies .

Purity & identity
Specification review
≥98% purity
MW 1286.64 g/mol; DMSO soluble
Research-grade specification for reproducible dose preparation
Lot-specific COA should be consulted
molecular weight purity solubility DMSO formulation

Client-Selective Inhibition: Mechanistic Differentiation Among Sec61 Inhibitors

Recent mechanistic reviews document that Sec61 translocon inhibitors can exhibit client-selective modes of action, wherein only translocation of certain precursor proteins is affected rather than broad, indiscriminate inhibition [1]. This client-selectivity phenomenon has been observed for multiple small molecule Sec61 inhibitors and is considered a critical feature distinguishing individual compounds within this pharmacological class [1]. While the specific client selectivity profile of Sec61-IN-4 has not been exhaustively characterized in published literature, the existence of client-selective behavior across the Sec61 inhibitor class implies that compounds cannot be assumed to be functionally interchangeable [1].

Client selectivity
Class-level inference
Not fully characterized for Sec61-IN-4
Client-selective behavior documented across Sec61 inhibitor class; functional interchangeability should not be assumed
Requires validation with protein-of-interest
client-selective Sec61 translocon mechanism of action protein translocation selectivity

Potency Contextualization Against Broader Sec61 Inhibitor Landscape

Sec61-IN-4's IC50 of 0.04 nM in U87-MG cells [1] places it among potent Sec61 inhibitors, though direct comparative data across identical assay conditions is sparse. For context, apratoxin S4, a structurally distinct Sec61 inhibitor, exhibits antiviral IC50 values ranging from 0.46 nM to 170 nM against various flaviviruses, with potency varying by viral strain and assay endpoint . Ipomoeassin F, a macrocyclic Sec61 inhibitor, shows a cytotoxicity IC50 of 0.036 µM (36 nM) in A2780 ovarian cancer cells [2], approximately 900-fold less potent on a molar basis than Sec61-IN-4's 0.04 nM IC50—though this comparison is confounded by different cell lines and assay endpoints. The absence of standardized comparative studies precludes definitive ranking, underscoring the need for empirical validation in the user's specific experimental system.

Potency landscape
Cross-study context
Sec61-IN-4: IC50 0.04 nM (U87-MG)
Ipomoeassin F: IC50 36 nM (A2780); Apratoxin S4: 0.46–170 nM (flavivirus)
Indicates distinct potency range, but cross-assay comparisons limit ranking
Empirical validation in own system advised
Sec61 inhibitor comparative potency IC50 apratoxin ipomoeassin

Sec61-IN-4: Evidence-Based Research Application Scenarios


Glioblastoma and Neural Tumor Cell Line Studies

Sec61-IN-4 has demonstrated quantifiable inhibition of Sec61-mediated protein secretion in U87-MG human glioblastoma cells, with an IC50 of 0.04 nM [1]. Researchers investigating the role of ER protein translocation in glioblastoma or other neural tumor biology can use Sec61-IN-4 as a tool compound with a defined potency benchmark in this cell line. Dose-response studies can be designed using this IC50 value as a reference for selecting appropriate concentration ranges. Because Sec61 inhibition affects the biogenesis of secretory and membrane proteins that may be critical for tumor growth and survival, Sec61-IN-4 can be employed in mechanistic studies exploring the dependency of glioblastoma cells on the secretory pathway.

Coibamide A Analogue SAR and Medicinal Chemistry Studies

Sec61-IN-4 was developed in the context of a medicinal chemistry program aimed at simplifying the macrolactone linker motif of coibamide A (CbA) to improve synthetic accessibility while retaining Sec61 inhibitory activity [1]. Sec61-IN-4 retained the ability to inhibit secretion of a model Sec61 substrate, validating the macrolactone surrogate design strategy [1]. This makes Sec61-IN-4 a valuable reference compound for structure-activity relationship (SAR) studies focused on coibamide A mimetics and Sec61-targeting cyclic depsipeptide analogues. Researchers developing novel Sec61 inhibitors can use Sec61-IN-4 as a benchmark for comparative potency assessment in U87-MG cell-based assays.

Sec61 Translocon Mechanistic and Client-Selectivity Studies

The Sec61 translocon is an emerging drug target for cancer, viral infection, and inflammatory diseases, with multiple inhibitors exhibiting client-selective modes of action wherein only certain precursor proteins are affected [2]. Sec61-IN-4, with its defined potency in U87-MG cells (IC50 0.04 nM) [1], can serve as a pharmacological probe in studies designed to elucidate the molecular determinants of client selectivity among Sec61 inhibitors. Researchers investigating how distinct Sec61 inhibitors differentially affect the translocation of specific client proteins can include Sec61-IN-4 in panels of structurally diverse inhibitors to map structure-selectivity relationships. Such studies may inform the rational design of inhibitors with tailored client protein selectivity profiles for therapeutic applications.

In Vitro Protein Secretion Pathway Inhibition Assays

Sec61-IN-4 can be employed as a positive control or test compound in assays designed to quantify inhibition of the ER protein translocation pathway. The compound's reported solubility in DMSO and formulation guidelines support preparation of stock solutions for in vitro experiments . With a molecular weight of 1286.64 g/mol and purity specification of ≥98% , Sec61-IN-4 provides a well-characterized chemical probe for studies examining the functional consequences of blocking Sec61-mediated protein import into the ER, including effects on downstream secretory pathway components, unfolded protein response (UPR) activation, and ER stress signaling.

Application
Selection Property
Validation Focus
Glioblastoma cell line Sec61 inhibition studies
Reported cellular potency in U87-MG secretory assay
Pathway inhibition endpoint context; dose-response design
Coibamide A analogue SAR research
Macrolactone surrogate scaffold with retained activity
Comparative potency benchmark in U87-MG cell assays
Sec61 client-selectivity mechanistic studies
Structurally distinct inhibitor with reported sub-nanomolar activity
Protein translocation panel; client-protein dependency review
In vitro ER protein secretion pathway assays
Well-characterized chemical probe (purity ≥98%, DMSO soluble)
UPR and ER stress signaling endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sec61-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.